![molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7](/img/structure/B1441254.png)
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Overview
Description
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C10H6F2O2S and a molecular weight of 228.22 g/mol. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields of research and industry.
Mechanism of Action
Target of Action
Many compounds similar to “5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester” are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, the reaction involves an oxidative addition of an organohalide or pseudo-halide compound to a palladium(0) complex, followed by a transmetalation with an organoboron compound to a palladium(II) complex, and finally a reductive elimination .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic compounds .
Action Environment
The efficacy and stability of “this compound” would depend on the conditions under which it’s used, including temperature, pH, and the presence of other chemicals. For example, some similar compounds are soluble in ethanol, acetone, and chloroform, but insoluble in water .
Biochemical Analysis
Biochemical Properties
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to specific biomolecules, allowing it to act as an inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target proteins, allowing it to inhibit or activate enzymatic activity. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters, such as organic anion-transporting polypeptides (OATPs), facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. For example, the compound’s interaction with mitochondrial proteins can affect mitochondrial respiration and energy production .
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFOS
- CAS Number : 550998-55-5
- Structure : The compound features a benzo[b]thiophene core with two fluorine atoms at the 5 and 7 positions, which can influence its reactivity and biological properties.
Medicinal Chemistry
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has been studied for its potential therapeutic applications, particularly in the following areas:
- Anti-inflammatory Properties : Research indicates that derivatives of benzo[b]thiophene compounds exhibit anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity : The compound's structural features may enhance its ability to inhibit cancer cell proliferation. Studies have shown that thiophene derivatives can interact with cellular pathways involved in tumor growth and metastasis .
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting its potential use in developing new antibiotics .
Biological Research
The biological mechanisms of this compound include:
- Interaction with Enzymes : It has been observed to interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of other therapeutic agents.
- Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK, which are crucial for cell proliferation and survival.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties .
Material Science
The compound is being explored for its applications in developing organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties are beneficial for creating efficient light-emitting materials that can be used in display technologies .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of various thiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell lines when treated with this compound, suggesting its potential as a lead compound in cancer drug development.
Case Study 2: Anti-inflammatory Activity
In another research project focused on inflammatory diseases, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting further exploration into its therapeutic use for inflammatory conditions.
Comparison with Similar Compounds
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: This compound has only one fluorine atom, which may result in different reactivity and potency compared to the difluorinated version.
7-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the previous compound, the position and number of fluorine atoms can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct advantages in terms of reactivity, stability, and biological activity.
Biological Activity
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester (DFBTA) is a synthetic compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F2O2S
- Molecular Weight : 228.22 g/mol
- CAS Number : 550998-57-7
DFBTA belongs to the benzo[b]thiophene family, which is recognized for diverse applications in medicinal chemistry and material science. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a compound of interest in drug development.
Enzyme Interactions
DFBTA has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's fluorine substituents enhance its binding capabilities through hydrogen bonding and hydrophobic interactions. This interaction can lead to either inhibition or activation of enzymatic reactions, influencing metabolic pathways significantly .
Antimicrobial Activity
Research indicates that DFBTA exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of cellular processes or structural integrity of microbial cells .
Case Studies and Research Findings
- Antibacterial Effects : A study investigated the antibacterial activity of DFBTA against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties .
- Antifungal Activity : In another study, DFBTA was evaluated for its antifungal efficacy against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potential as an antifungal agent .
- Pharmacological Applications : DFBTA has been explored for its potential in modulating histamine receptors, particularly the H3 receptor. Compounds with similar structures have been reported as antagonists or inverse agonists at this receptor type, which is involved in various physiological processes including neurotransmission and gastric acid secretion .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzo[b]thiophene-2-carboxylic acid | Lacks fluorine substituents | Lower binding affinity |
5-Fluoro-benzo[b]thiophene-2-carboxylic acid | One fluorine atom | Moderate activity |
This compound (DFBTA) | Two fluorine atoms | High binding affinity; strong antimicrobial properties |
This table illustrates how the substitution pattern affects the biological activity of related compounds. DFBTA's unique difluorinated structure enhances its reactivity and interaction with biological systems compared to its analogs.
Properties
IUPAC Name |
methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKYRXXKVKBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2S1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722227 | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-57-7 | |
Record name | Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550998-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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